Z-Asp-OBzl
Overview
Description
Z-Asp-OBzl is an aspartic acid derivative . It is recognized to be beneficial as ergogenic dietary substances . It is a compound useful in organic synthesis .
Synthesis Analysis
Z-Asp-OBzl is used as an educt for the synthesis of homoserine derivatives . It is also used in the preparation of other products .
Molecular Structure Analysis
The molecular formula of Z-Asp-OBzl is C19H19NO6 . The molecule contains a total of 46 bonds. There are 27 non-H bond(s), 15 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .
Chemical Reactions Analysis
Z-Asp-OBzl is used in organic synthesis . It is used in the preparation of other products .
Physical And Chemical Properties Analysis
Z-Asp-OBzl is a colourless solid . It has a molecular weight of 357.36 . The melting point is 83-85°C, and the predicted boiling point is 583.5±50.0 °C . The predicted density is 1.293±0.06 g/cm3 . It is soluble in acetone, chloroform, DMSO, ether, and methanol .
Scientific Research Applications
Dipeptide Formation : Z-Asp(OBzl)-OH undergoes dipeptide formation during benzyloxycarbonylation, creating a side product Z-Asp(OBzl)-Asp(OBzl)-OH. This process is influenced by the base used and has implications in peptide synthesis (Iguchi, Kawasaki, & Okada, 2009).
Rapid Peptide Synthesis : It's used in the rapid synthesis of peptides, such as protected angiotensin II and delta-sleep-inducing peptide, demonstrating its role in the efficient assembly of complex peptides (Nozaki & Muramatsu, 1982).
Transesterification and Amide Isomerization : In the context of metal complexes, Z-Asp(OBzl)-related compounds undergo interesting chemical reactions like transesterification and amide cis-trans isomerization, which are significant in understanding the chemical properties of metal-ligand interactions (Niklas, Zahl, & Alsfasser, 2007).
Synthesis of Amphiphilic Copolymers : Z-Asp(OBzl) plays a role in the synthesis of amphiphilic AB-type diblock copolymers, where it's part of a polydepsipeptide segment. This has implications in materials science for creating polymers with specific properties (Ouchi et al., 2002).
Peptide Synthesis with Suppression of Side Reactions : Its derivatives are utilized to suppress side reactions during peptide synthesis, especially in the treatment with hydrogen fluoride. This enhances the purity and yield of peptide products (Suzuki, Nitta, & Sasaki, 1976).
Synthesis of Labeled Peptides : Z-Asp(OBzl) is used in the synthesis of labeled peptides, such as [14C]Arg-Lys-Asp-Val-Tyr, which is important in biochemical and pharmacological research (Tjoeng & Heavner, 1983).
Safety And Hazards
Z-Asp-OBzl is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
(3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426388 | |
Record name | Z-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asp-OBzl | |
CAS RN |
4779-31-1 | |
Record name | Z-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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